molecular formula C20H19NO2S B11364467 2-methoxy-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

2-methoxy-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11364467
M. Wt: 337.4 g/mol
InChI Key: GBVXKTKRBKZFMB-UHFFFAOYSA-N
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Description

2-METHOXY-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoic acid, 4-methylphenylamine, and thiophen-2-ylmethyl chloride.

    Amide Formation: The first step involves the formation of the amide bond. This can be achieved by reacting 2-methoxybenzoic acid with 4-methylphenylamine in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Thiophen-2-ylmethyl Substitution: The next step involves the substitution of the thiophen-2-ylmethyl group. This can be done by reacting the intermediate product with thiophen-2-ylmethyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-hydroxy-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]benzamide.

    Reduction: Formation of 2-methoxy-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]amine.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may involve interaction with specific molecular targets, such as enzymes or receptors. The methoxy, methylphenyl, and thiophen-2-ylmethyl groups may contribute to its binding affinity and specificity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-N-(4-METHYLPHENYL)BENZAMIDE: Lacks the thiophen-2-ylmethyl group.

    N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the methoxy group.

    2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the 4-methylphenyl group.

Uniqueness

The presence of all three functional groups (methoxy, methylphenyl, and thiophen-2-ylmethyl) in 2-METHOXY-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-methoxy-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H19NO2S/c1-15-9-11-16(12-10-15)21(14-17-6-5-13-24-17)20(22)18-7-3-4-8-19(18)23-2/h3-13H,14H2,1-2H3

InChI Key

GBVXKTKRBKZFMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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